Product packaging for Copper mercaptobenzothiazole(Cat. No.:CAS No. 4162-43-0)

Copper mercaptobenzothiazole

Cat. No.: B3052461
CAS No.: 4162-43-0
M. Wt: 396 g/mol
InChI Key: VURZAXVELVEAAN-UHFFFAOYSA-L
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Description

Copper Mercaptobenzothiazole is a chemical complex formed between copper ions and the heterocyclic compound 2-mercaptobenzothiazole (MBT) . This compound is of significant interest in industrial and materials science research, primarily for its role as a corrosion-inhibiting agent and its application in rubber vulcanization. Researchers value this compound for its ability to form stable, protective layers on metal surfaces. The parent molecule, MBT, is a well-documented corrosion inhibitor for copper and aluminium alloys . Its mechanism of action involves the chemisorption of the molecule onto active sites on a metal surface, where it can form a compact, adherent protective film . This film acts as a physical barrier, effectively blocking corrosive agents such as chloride ions from attacking the underlying metal, thereby significantly reducing the corrosion rate . In scientific studies, MBT has been shown to inhibit corrosion on aerospace aluminium alloys like AA2024 T3 by adsorbing onto intermetallic particles and forming a thin protective layer on the alloy matrix . Furthermore, computational studies indicate that MBT molecules can covalently bond to both metallic and partially oxidized copper surfaces, effectively "healing" locally depassivated areas and preventing the initiation of localized pitting corrosion . Beyond corrosion science, this compound and its parent compound are integral to polymer science research. MBT is a fundamental accelerator in the sulfur vulcanization of rubber, a process critical for manufacturing durable rubber products . Its derivatives are also investigated as functional monomers and components in the synthesis of advanced polymeric materials, which have potential applications in foldable lenses and smart, responsive coatings . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8CuN2S4 B3052461 Copper mercaptobenzothiazole CAS No. 4162-43-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;1,3-benzothiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C7H5NS2.Cu/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURZAXVELVEAAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8CuN2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149-30-4 (Parent), 15158-11-9 (Parent)
Record name Copper mercaptobenzothiazole
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DSSTOX Substance ID

DTXSID90954245
Record name Copper(2+) bis(1,3-benzothiazole-2-thiolate)
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Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4162-43-0, 52139-06-7, 32510-27-3
Record name Copper mercaptobenzothiazole
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Record name 2(3H)-Benzothiazolethione, copper(2+) salt
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Record name 2(3H)-Benzothiazolethione, copper salt (1:?)
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Record name Copper(2+) bis(1,3-benzothiazole-2-thiolate)
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Record name Benzothiazole-2(3H)-thione, copper salt (2+)
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Record name CUPRIC 2-MERCAPTOBENZOTHIAZOLE
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Synthetic Methodologies and Derivatization Strategies for Copper Mercaptobenzothiazole Complexes

Classical and Contemporary Synthetic Routes to 2-Mercaptobenzothiazole (B37678) Ligand

The 2-mercaptobenzothiazole (MBT) molecule, characterized by its fused benzene (B151609) and thiazole (B1198619) rings, serves as a critical precursor for a wide range of coordination compounds. mdpi.com Its synthesis has evolved from high-pressure industrial methods to more refined laboratory-scale procedures that offer greater control and substrate scope.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a cornerstone in the synthesis of the benzothiazole (B30560) core. A prominent method involves the reaction of an ortho-haloaniline with a dithiocarbonate, such as potassium O-ethyl dithiocarbonate. This reaction proceeds via an initial substitution of the halide by the dithiocarbonate, followed by an intramolecular cyclization to form the 2-mercaptobenzothiazole product. d-nb.info This pathway is effective for a range of halo-substituted anilines. d-nb.info

Another application of nucleophilic aromatic substitution is seen in the derivatization of the MBT core itself, where the thiol group acts as a nucleophile. For instance, MBT reacts with various halo-nitro-aromatics, like 4-chloro-7-nitrobenzofurazan, where the chloride is displaced by the sulfur of MBT to yield new sulfide (B99878) derivatives. researchgate.net

Copper-Catalyzed Condensation Reactions

Copper catalysis has enabled the development of efficient synthetic routes to the MBT ligand under milder conditions. One such approach is the copper-catalyzed condensation of 2-iodoaniline (B362364) with thiols in the presence of a base like potassium carbonate. researchgate.net Similarly, copper can effectively catalyze the condensation of 2-aminobenzenethiols with a variety of nitriles, providing access to 2-substituted benzothiazoles with excellent yields. merckmillipore.com

The Ullmann-type reaction, a classic copper-catalyzed C-S bond formation method, has also been adapted. A one-pot synthesis of 2-aminobenzothiazoles, closely related precursors, involves the reaction of 2-iodoanilines with sodium dithiocarbamates, where an intermediate copper thiolate is formed. mdpi.com While this yields an amino-derivative, it highlights the utility of copper catalysis in forming the core benzothiazole structure from haloaniline precursors. mdpi.com Among various copper catalysts screened for reactions involving 2-bromoanilines, copper(I) bromide (CuBr) and copper(I) oxide (CuO) have been identified as particularly effective. mdpi.comcdnsciencepub.com

Alternative Synthetic Pathways

Beyond the primary routes, several other methods have been established for MBT synthesis. Classical industrial approaches include the high-pressure reaction of aniline (B41778) with carbon disulfide and sulfur. impactfactor.org A more accessible laboratory method involves the interaction of o-aminothiophenol with carbon disulfide. impactfactor.org

More contemporary, metal-free alternatives have also been developed. An efficient, high-yield strategy employs the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote a tandem reaction between o-haloanilines and carbon disulfide. researchgate.net This method avoids harsh conditions and the use of transition metals. researchgate.net Microwave-assisted synthesis has further modernized this approach, offering a rapid and efficient metal-free pathway to MBT and its derivatives. d-nb.infomdpi.com

Table 1: Overview of Selected Alternative Synthetic Pathways for 2-Mercaptobenzothiazole

MethodKey ReactantsCatalyst/PromoterKey FeaturesReference
Classical Industrial MethodAniline, Carbon Disulfide, SulfurNone (High Temp/Pressure)High-pressure and high-temperature conditions. impactfactor.org
o-Aminothiophenol Routeo-Aminothiophenol, Carbon DisulfideNoneProceeds under normal or high pressure. impactfactor.org
DBU-Promoted Tandem Reactiono-Haloaniline, Carbon DisulfideDBUMetal-free, efficient, and avoids harsh conditions. researchgate.net
Microwave-Assisted Synthesiso-Haloaniline, Potassium O-ethyl dithiocarbonateNone (Microwave Irradiation)Metal-free, rapid, and improves reactivity of chloro-precursors. d-nb.info

Synthesis of Copper(I) and Copper(II) Mercaptobenzothiazole Complexes

The MBT ligand readily coordinates with copper ions, typically through its exocyclic sulfur atom, to form stable complexes. The synthesis can be directed to favor either the copper(I) or copper(II) oxidation state, although this can be complicated by the redox activity of the thiol group.

Controlled Oxidation State Syntheses

The synthesis of copper(II)-MBT complexes has been reported through the direct reaction of a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), with 2-mercaptobenzothiazole in an ethanolic solution. researchgate.netfrontiersin.org This typically yields a light yellow or brown precipitate of the neutral complex, Cu(MBT)₂. researchgate.net However, a significant consideration in these syntheses is the potential for the mercaptide ligand to reduce Cu(II) to Cu(I) upon complexation. mdpi.com This redox ambiguity has led to some controversy in the literature regarding the true oxidation state of the copper center in complexes prepared from Cu(II) precursors. mdpi.com

To unambiguously synthesize copper(I)-MBT complexes, methods often start from a stable Cu(I) source or involve an in-situ reduction step. A convenient route involves the reduction of copper(II) sulfate (B86663) with a reducing agent like hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in an aqueous ammonia (B1221849) solution to form a colorless solution of the [Cu(NH₃)₂]⁺ complex. frontiersin.org Subsequent addition of the MBT ligand to this solution yields the copper(I) mercaptobenzothiazole complex. frontiersin.org Another approach is the direct reaction of a copper(I) salt with the ligand. The inherent reducing nature of thiols means that simply reacting an excess of the thiol with a Cu(II) salt can also lead to the formation of the Cu(I) complex, with a disulfide of the ligand as a byproduct. mdpi.com

Table 2: Selected Syntheses of Copper-MBT Complexes by Oxidation State

Target Oxidation StateCopper PrecursorLigandKey Reaction ConditionsResulting Complex (Example)Reference
Copper(II)CuCl₂·2H₂O2-Mercaptobenzothiazole (MBTH)Ethanol, direct precipitation.Cu(MBT)₂ (potential for in-situ reduction) researchgate.netmdpi.com
Copper(I)CuSO₄·5H₂O2-Mercaptobenzothiazole (MBTH)Reduction with NH₂OH·HCl in aqueous NH₃, followed by ligand addition.Cu(MBT) frontiersin.org
Copper(I)[Cu₆(MBIZ)₆] (cluster)Triphenylphosphine (B44618) (PPh₃)Reaction in CH₃CN/THF.[Cu⁴(MBIZ)₄(PPh₃)₂] (cluster regulation) scirp.org

Template-Assisted and Ligand-Exchange Methods

More advanced synthetic strategies allow for the creation of complex copper-MBT architectures. While direct template-assisted synthesis of discrete copper-MBT complexes is not widely documented, the principles of template-assisted synthesis are applied to create copper-based nanostructures that can serve as platforms or precursors. For instance, surfactants like sodium dodecyl sulfate (SDS) and polymers like polyvinylpyrrolidone (B124986) (PVP) are used as soft templates in hydrothermal or electrodeposition methods to control the morphology and size of copper or copper oxide nanoparticles. These structured nanomaterials could subsequently be functionalized with MBT.

Ligand-exchange reactions provide a powerful tool for modifying the coordination sphere of a pre-formed copper complex to introduce an MBT ligand or to modify an existing copper-MBT complex. researchgate.net This is particularly useful for creating mixed-ligand complexes. For example, mixed-ligand Cu(II) complexes have been prepared by reacting a copper salt with MBT and another ligand, such as tricine, simultaneously. researchgate.net In another approach, a pre-formed copper(I) mercaptobenzothiazole complex can undergo ligand exchange. The reaction of copper(I) mercaptobenzothiazole with dithiocarbamate (B8719985) compounds results in the formation of copper(II) mixed-ligand complexes. Similarly, reacting pre-formed copper-thiolate clusters like [Cu₆(MBIZ)₆] (where MBIZ is the related 2-mercaptobenzimidazole) with phosphine (B1218219) ligands such as triphenylphosphine (PPh₃) leads to the formation of new, smaller clusters like [Cu₄(MBIZ)₄(PPh₃)₂] through a process of cluster regulation, which involves ligand exchange and structural rearrangement. scirp.org

Table 3: Examples of Ligand-Exchange Reactions in Copper-MBT Chemistry

Initial Complex/SystemIncoming Ligand(s)Resulting ComplexReaction TypeReference
Cu(II) salt2-Mercaptobenzothiazole, Tricine[Cu(II)-tricine-MBT]Mixed-ligand synthesis researchgate.net
[Cu₆(MBIZ)₆] clusterTriphenylphosphine (PPh₃)[Cu₄(MBIZ)₄(PPh₃)₂]Ligand-induced cluster regulation scirp.org
[Cu₆(MBIZ)₆] cluster, Et₄NITriphenylphosphine (PPh₃)[Cu₄(MBIZ)₃(PPh₃)₃I]Ligand exchange and incorporation scirp.org

Synthesis of Polymeric and Cluster Architectures

The synthesis of copper mercaptobenzothiazole complexes extends beyond simple mononuclear species to intricate polymeric and cluster architectures. These larger structures are often achieved through methods that facilitate the self-assembly of copper ions and mercaptobenzothiazole (MBT) ligands.

Solvothermal synthesis is a notable method for producing such architectures. For instance, a tetranuclear copper(I) cluster with a cubane (B1203433) core, formulated as [Cu₄I₄(dpbp)₂(mbt)₂]·H₂O, has been synthesized using this technique. researchgate.net Another significant cluster architecture involves tetranuclear copper(I)-thiolate clusters supported by 2-mercaptobenzothiazole and related ligands. mdpi.com The formation of these clusters is driven by the versatile coordination chemistry of copper(I) and the bridging capabilities of the thiolate ligands. mdpi.com

The table below summarizes examples of synthetic approaches to polymeric and cluster-based this compound architectures.

Resulting Complex/ArchitectureSynthetic MethodReactants/PrecursorsKey Structural FeaturesSource(s)
[Cu₄I₄(dpbp)₂(mbt)₂]·H₂O SolvothermalCuI, dpbp, mbtTetranuclear Cu₄I₄ cubane core researchgate.net
Tetranuclear Copper(I) Clusters Solution-phase reactionCopper(I) source, MBT, ancillary ligands (e.g., phosphines)Tetranuclear copper(I)-thiolate core mdpi.com
Polymeric Cu(II)(MBT)₂ Precipitation from solutionCu(II) salt, 2-MercaptobenzothiazoleInsoluble, likely square-planar polymeric structure cdnsciencepub.comcdnsciencepub.com
[Cu(I)MBT]n Surface Film Adsorption from solutionCopper surface, 2-MercaptobenzothiazolePolymeric film with multidentate MBT ligands iaea.orgresearchgate.net
[Cu₂(MBT)₂(DPPE)₃]·Et₂O Reaction with phosphine ligandsCu(MBT), DPPEBinuclear complex with bridging DPPE ligand wm.edu

Derivatization of Mercaptobenzothiazole Ligand for Tailored Copper Complexes

Modifying the 2-mercaptobenzothiazole (MBT) ligand before its coordination to copper is a strategic approach to tune the properties of the resulting metal complexes. This derivatization allows for the introduction of specific functional groups at various positions on the MBT molecule, influencing the electronic and steric characteristics of the ligand and, consequently, the structure and reactivity of the final copper complex. nih.gov

Functionalization at Specific Molecular Positions

The functionalization of the 2-mercaptobenzothiazole scaffold can be achieved at several positions, primarily on the benzene ring or at the exocyclic sulfur atom. The easy functionalization of the 2-SH group and the benzene ring makes MBT a highly reactive building block in organic synthesis. nih.gov

One common strategy is S-alkylation, where the thiol proton is replaced by an alkyl or functionalized alkyl group. wikipedia.org For example, new acrylic and methacrylic monomers have been synthesized by reacting substituted 2-mercaptobenzothiazole with 2-chloroethyl acrylate (B77674) or 2-chloroethyl methacrylate (B99206). mdpi.comnih.gov This introduces a polymerizable group via an ethyl thioether linkage.

Another key functionalization site is the benzene portion of the benzothiazole ring system. The benzene ring can undergo electrophilic aromatic substitution, typically at the position para to the nitrogen atom (position 6). nih.govwikipedia.org This allows for the introduction of substituents like chloro, methyl, or ethoxy groups. nih.govmdpi.com For instance, 2-(2-(6-chlorobenzothiazolyl)thio)ethyl methacrylate and 2-(2-(6-methylbenzothiazolyl)thio)ethyl methacrylate have been successfully synthesized. nih.gov The synthesis of 4-(Benzo[d]thiazol-2-ylthio) aniline has also been reported, which involves a copper-catalyzed reaction of mercaptobenzothiazole with 4-iodoaniline, functionalizing the ligand with an aniline group. rsc.org

The table below details specific examples of MBT derivatization.

Position of FunctionalizationFunctional Group AddedSynthetic MethodResulting DerivativeSource(s)
Exocyclic Sulfur Acrylate ester groupNucleophilic substitution2-(2-Benzothiazolylthio)ethyl acrylate mdpi.commdpi.com
Exocyclic Sulfur Methacrylate ester groupNucleophilic substitution2-(2-Benzothiazolylthio)ethyl methacrylate mdpi.commdpi.com
Position 6 (Benzene Ring) Chloro (-Cl)Starting from 6-chloro-2-mercaptobenzothiazole2-(2-(6-Chlorobenzothiazolyl)thio)ethyl methacrylate nih.gov
Position 6 (Benzene Ring) Methyl (-CH₃)Starting from 6-methyl-2-mercaptobenzothiazole2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate nih.gov
Exocyclic Sulfur Aniline groupCopper-catalyzed C-S coupling4-(Benzo[d]thiazol-2-ylthio) aniline rsc.org
Exocyclic Sulfur Benzyl groupNucleophilic substitution2-Benzylsulfanyl derivatives of MBT nih.gov

Impact of Ligand Modifications on Complex Formation

Introducing functional groups can influence the coordination mode and geometry of the resulting complex. For example, a new ligand, N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA), was synthesized from 2-mercaptobenzothiazole. makhillpublications.co When complexed with copper(II), it formed an octahedral complex, whereas complexes with other metals like Zn(II) and Cd(II) adopted a tetrahedral geometry, demonstrating the ligand's role in determining the final structure. makhillpublications.co

The stability of the ligand itself upon coordination is also a critical factor. In an attempt to create complexes with a hydrotris(mercaptobenzothiazolyl)borate (Tbz) ligand, it was found that while bismuth formed stable complexes, reactions with other metals like cobalt led to the decomposition of the complex Tbz ligand. acs.org This resulted in the formation of a simple adduct, [Co(bz)₂Cl₂], where the parent heterocycle had been desulfurized, highlighting that the metal choice can induce significant ligand transformation. acs.org

Furthermore, computational studies on copper-mediated C-H activation for direct thiolation suggest that the reaction proceeds through a copper-thiolate complex intermediate. wpmucdn.com The electronic nature of the substituents on the ligand can affect the stability and reactivity of this intermediate, thereby influencing the efficiency of the complex formation or subsequent catalytic reactions. The introduction of an ethoxy substituent, for instance, was found to increase the reactivity of the compounds. mdpi.com The formation of a polymeric [Cu(I)MBT]n complex on a copper surface, which acts as a corrosion inhibitor, relies on the ability of the MBT ligand to act as a multidentate bridge through its sulfur and nitrogen atoms, a feature that could be modulated by derivatization. researchgate.net

Coordination Chemistry of Copper Mercaptobenzothiazole Systems

Ligand Coordination Modes and Geometries in Copper Complexes

The geometry and stability of copper-MBT complexes are dictated by the manner in which the ligand coordinates to the metal center. This is governed by the availability of donor atoms and the electronic preferences of the copper ion.

2-Mercaptobenzothiazole (B37678) is a planar molecule that exhibits thione-thiol tautomerism. It can exist as a thione form, characterized by a C=S double bond and an N-H group, or a thiol form with a C-S single bond within the ring, an exocyclic C-SH group, and a C=N double bond. In coordination chemistry, the deprotonated thiol form, known as thiolate, is a prevalent binding motif. researchgate.net

In the formation of copper complexes, the ligand typically coordinates after the dissociation of the acidic proton from the sulfhydryl group (-SH), acting as a thiolate anion (MBT⁻). This deprotonation facilitates the formation of a strong covalent bond between the exocyclic sulfur atom and the copper ion. rsc.org While the thiolate form is common in discrete complexes, the thione form can also interact directly with copper surfaces, particularly through the exocyclic sulfur atom, which can form a covalent bond with copper sites. researchgate.net

The MBT ligand possesses two primary coordination sites: the exocyclic sulfur atom and the endocyclic nitrogen atom of the thiazole (B1198619) ring. This allows it to function as either a monodentate or a bidentate chelating ligand.

Monodentate Coordination: In some instances, MBT may bind to a metal center solely through the exocyclic sulfur atom. This is often observed in surface adsorption scenarios where the molecule aligns vertically on the copper surface. pku.edu.cn

Bidentate Chelation: More commonly in discrete complexes, MBT acts as a bidentate ligand, coordinating to the copper ion through both the exocyclic sulfur and the endocyclic nitrogen atoms. cdnsciencepub.comosti.gov This chelation results in the formation of a stable four-membered ring structure. The involvement of both atoms in coordination is supported by numerous spectroscopic studies. pku.edu.cncdnsciencepub.comosti.gov Density functional theory (DFT) calculations have also shown that the thiolate form binds strongly via covalent bonds involving both the exocyclic sulfur and the nitrogen atom. researchgate.net This bidentate chelation is a key factor in the high stability of copper-MBT complexes.

Various spectroscopic techniques are instrumental in determining the coordination environment of copper in its complexes with MBT.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the atoms involved in the metal-ligand bond. Upon complexation of MBT with copper, several key changes are observed in the IR spectrum. The disappearance of the band associated with the N-H stretching vibration (around 3100 cm⁻¹) indicates the deprotonation of the ligand. cdnsciencepub.com Furthermore, shifts in the thioamide bands confirm the coordination mode. The thioamide band with a major contribution from ν(C=N) shifts to a higher wavenumber, suggesting an increase in the C=N bond order upon coordination of nitrogen to the metal. Conversely, the thioamide band with a significant contribution from ν(C=S) shifts to a lower frequency, which is characteristic of the thiocarbonyl sulfur atom's involvement in bonding. cdnsciencepub.com New bands appearing in the far-IR region (around 500-300 cm⁻¹) can be assigned to coupled vibrations involving the newly formed Cu-S and Cu-N bonds. cdnsciencepub.com

Vibrational Mode Free Ligand (MBT) Frequency (cm⁻¹) Copper-MBT Complex Frequency (cm⁻¹) Interpretation
ν(N-H)~3100AbsentDeprotonation of the N-H group. cdnsciencepub.com
Thioamide Band I (ν(C=N))~1490Shifts to higher frequencyIncreased C=N bond order; N is coordinated. cdnsciencepub.com
Thioamide Band IV (ν(C=S))~860Shifts to lower frequencyS is coordinated to the copper ion. cdnsciencepub.com
ν(Cu-N) / ν(Cu-S)Not ApplicableAppear in ~300-500 regionFormation of metal-ligand bonds. cdnsciencepub.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to analyze the chemical state of elements. Studies on copper surfaces treated with MBT show distinct changes in the core-level spectra of N 1s, S 2p, and Cu 2p. The binding energies of both the N 1s and S 2p peaks shift upon interaction with copper, confirming the participation of both nitrogen and the exocyclic sulfur in the formation of the surface complex. osti.gov Analysis of the Cu 2p and the corresponding Cu LMM Auger spectra helps to differentiate the oxidation state of copper. In many Cu-MBT surface films, the spectral features are characteristic of Cu(I), indicating that the copper is in a +1 oxidation state. nih.govresearchgate.net

Visible Spectroscopy: The electronic spectrum of a Cu(II)-MBT complex provides insight into its geometry. For instance, a complex synthesized from Cu(II) salts showed absorption bands that were assigned to d-d transitions ('A₁g → 'A₂g, 'E_g, 'B₂g), which, along with magnetic moment data, suggested a square planar polymeric structure. cdnsciencepub.com

Oxidation State Dynamics of Copper in Mercaptobenzothiazole Complexes

The interaction between copper and MBT is often accompanied by redox activity, leading to complexes where the copper ion can exist in either the +1 or +2 oxidation state.

2-Mercaptobenzothiazole forms stable complexes with copper in both its cuprous, Cu(I), and cupric, Cu(II), states. rsc.orgcdnsciencepub.com

Cu(II) Complexes: The synthesis of Cu(II) complexes with MBT, typically with a stoichiometry of Cu(MBT)₂, has been reported. cdnsciencepub.comcdnsciencepub.com These complexes are often polymeric and have been characterized by magnetic susceptibility measurements and electronic spectroscopy, which confirm the d⁹ configuration of the Cu(II) ion. cdnsciencepub.com

Cu(I) Complexes: The formation of Cu(I) complexes is particularly prevalent, especially in reactions occurring on copper metal surfaces or when using Cu(II) salts in certain conditions. rsc.orgnih.gov The soft nature of the thiolate sulfur donor atom shows a high affinity for the soft Cu(I) ion, leading to the formation of a very stable Cu(I)-S bond. This strong interaction is a significant driving force in the coordination chemistry of this system. rsc.org XPS studies of protective films formed by MBT on copper surfaces consistently identify the copper species as Cu(I). nih.govresearchgate.net

The formation of Cu(I)-MBT complexes from Cu(II) starting materials implies that a redox reaction occurs. In this process, the 2-mercaptobenzothiazole ligand can act as a reducing agent. When Cu(II) ions react with MBT, the copper is reduced to Cu(I). rsc.org Concurrently, the MBT ligand is oxidized, typically forming the disulfide dimer, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). researchgate.net

This redox process is favored by the high stability of the resulting Cu(I)-thiolate complex. The preferential formation of Cu(I) species is a critical aspect of the mechanism by which MBT protects copper surfaces from corrosion, as it leads to a stable, passivating film of the Cu(I)-MBT complex. rsc.orgnih.gov

Structural Characterization of Copper Mercaptobenzothiazole Complexes

The structural elucidation of this compound complexes is critical for understanding their chemical properties and potential applications. Researchers employ a variety of analytical techniques to define the coordination environment of the copper center, the stability of the complexes, and their solid-state arrangements.

X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. Studies on copper complexes incorporating mercaptobenzothiazole (MBT) or its derivatives reveal diverse coordination geometries and structural motifs.

While the crystal structure of the simple copper(II) bis(mercaptobenzothiazolate) is not readily found, research on related complexes provides significant insight. For instance, a novel Cu(II) complex incorporating a 2-(4-aminophenyl)benzothiazole derivative was found to crystallize in the monoclinic space group P2₁/n. In this structure, the complex forms a one-dimensional polymer.

Table 1: Representative Crystallographic Data for a Related Copper(II) Benzothiazole (B30560) Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Coordination GeometryDistorted Square Pyramidal

Magnetic Susceptibility Analyses

Magnetic susceptibility measurements provide valuable information about the electronic structure of the copper center in mercaptobenzothiazole complexes. Copper(II) is a d⁹ ion, meaning it has one unpaired electron in its d-orbitals. Consequently, its complexes are typically paramagnetic.

The magnetic moment (μ_eff) of a compound is a key parameter derived from susceptibility measurements. For a mononuclear Cu(II) complex with one unpaired electron, the theoretical "spin-only" magnetic moment is approximately 1.73 Bohr magnetons (B.M.). doubtnut.com Experimental values for copper(II) mercaptobenzothiazole complexes are generally found to be in the range of 1.70 to 1.90 B.M., which is consistent with the presence of a single unpaired electron and confirms the +2 oxidation state of the copper ion. researchgate.netmdpi.com

Table 2: Typical Magnetic Moment Data for Copper(II) Complexes

Complex TypeExpected μ_eff (B.M.)Observed μ_eff (B.M.)Magnetic Behavior
Mononuclear Cu(II)~1.731.70 - 1.90Paramagnetic
Binuclear Cu(II)Variable1.70 - 1.72Paramagnetic

Thermal Stability Investigations of Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for evaluating the thermal stability of coordination complexes. These methods track the mass loss of a substance as a function of temperature, revealing information about decomposition pathways, the presence of solvent molecules, and the thermal stability range.

Studies on mixed-ligand copper(II) complexes containing 2-mercaptobenzothiazole show that their thermal decomposition is a multi-step process. A representative thermal analysis of a complex with the formula [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] (where MBTH is 2-mercaptobenzothiazole) revealed the following stages:

Dehydration: The initial mass loss typically occurs at lower temperatures (e.g., 48-145°C) and corresponds to the removal of coordinated water molecules.

Ligand Decomposition: At higher temperatures, the organic ligands begin to decompose. The mercaptobenzothiazole moiety and any co-ligands are pyrolyzed in one or more steps.

Final Residue: The process culminates at a high temperature (e.g., ~700°C) with the formation of a stable inorganic residue, which is typically copper(II) oxide (CuO).

The specific decomposition temperatures and the percentage of mass loss at each stage are characteristic of the complex's structure and the strength of its coordination bonds.

Table 3: Thermal Decomposition Stages of a Mixed-Ligand Copper(II) Mercaptobenzothiazole Complex

Temperature Range (°C)Mass Loss (%)Assignment
48 - 1457.44Loss of two coordinated H₂O molecules
145 - 24033.82Decomposition of the 4-Aminobenzohydrazide ligand
240 - 70043.27Decomposition of the 2-Mercaptobenzothiazole and chloride ligands
> 700-Stable residue of Copper(II) oxide (CuO)

Data derived from a study on a [Cu(ABZH)(MBTH)Cl₂(H₂O)₂] complex.

Supramolecular Assembly and Polymeric Architectures of this compound

The ability of individual this compound units to self-assemble into larger, ordered structures is a significant area of research. These supramolecular assemblies and coordination polymers are built through a combination of strong coordinate bonds and weaker intermolecular forces, leading to diverse and functional architectures.

When 2-mercaptobenzothiazole is adsorbed onto a copper surface, it can form a highly ordered two-dimensional (2D) supramolecular assembly. At elevated temperatures (e.g., 150°C), the molecules arrange into a Moiré pattern, which is a complex overlay of molecular layers. nih.gov This ordered structure is believed to be responsible for the excellent corrosion-inhibiting properties of MBT, as the compact molecular film protects the underlying copper surface. nih.gov

In the solid state, mercaptobenzothiazole ligands can act as bridging units to link multiple copper centers, forming coordination polymers. The ligand can coordinate to one metal center in a chelating fashion (through N and S atoms) and simultaneously use one of these atoms to bond to an adjacent metal center, creating one-dimensional (1D), 2D, or even three-dimensional (3D) networks. For example, related copper(I) complexes with mercaptonicotinic acid ligands have been shown to form 2D coordination polymers where both the nitrogen and sulfur atoms are involved in creating the extended network. rsc.org The formation of these polymeric structures is directed by the coordination preferences of the copper ion and the geometry of the mercaptobenzothiazole ligand. The resulting architecture can be further stabilized by intermolecular interactions such as π-π stacking between the aromatic benzothiazole rings of adjacent polymer chains.

Interfacial Chemistry and Adsorption Phenomena on Copper Surfaces

Adsorption Mechanisms of Mercaptobenzothiazole on Copper Surfaces

The initial step in the formation of a protective layer is the adsorption of MBT molecules onto the copper surface. This process can occur through two primary mechanisms: chemisorption and physisorption, with the dominant mechanism being influenced by the surface conditions.

The adsorption of 2-mercaptobenzothiazole (B37678) (MBT) on copper surfaces involves both physical and chemical interactions. rsc.org Physisorption, which is a weaker form of adsorption, can occur on oxide-free copper surfaces. semanticscholar.org However, the primary mechanism responsible for the formation of a stable, protective film is chemisorption. rsc.orgresearchgate.net This stronger interaction involves the formation of chemical bonds between the MBT molecule and the copper surface. researchgate.net

Chemisorption is particularly favored on oxidized copper surfaces, where the free energy of adsorption is significantly higher, indicating a strong chemical bond. semanticscholar.org The interaction is believed to occur through the formation of bonds between copper (I) cations and both the exocyclic sulfur and nitrogen atoms of the MBT molecule. semanticscholar.orgresearchgate.net This results in the formation of a Cu(I)-MBT complex on the surface. researchgate.net The presence of heteroatoms like sulfur and nitrogen in the MBT molecule plays a crucial role in its ability to chemisorb onto the copper surface.

It has been noted that while MBT primarily relies on chemical adsorption for its protective properties, other inhibitors like benzotriazole (B28993) (BTAH) can exhibit both physisorption and chemisorption phases on copper surfaces. rsc.org

The orientation and arrangement of 2-mercaptobenzothiazole (MBT) molecules on copper surfaces, particularly on the well-defined Cu(111) crystal face, are crucial for the formation of a dense and protective film. Studies have shown that MBT molecules can adsorb in a planar orientation, forming bonds with the surface through both sulfur and nitrogen atoms. semanticscholar.org However, other research suggests that N-heteroaromatic thiols like MBT may prefer a tilted adsorption structure. mdpi.com

On Cu(111) surfaces, the self-assembly of MBT can lead to the formation of ordered structures. zenodo.orgacs.org At low exposures, partial decomposition of MBT can result in the formation of local triangular structures assigned to the adsorption of atomic sulfur. zenodo.org At higher exposures, a non-ordered monolayer of MBT is formed. zenodo.org

Under specific conditions, such as elevated temperatures, the adsorption of MBT on Cu(111) can lead to the formation of a Moiré pattern. acs.orgnih.gov This complex structure is a result of the superposition of an underlying ordered structure and a compressed and rotated outer layer. acs.orgnih.gov The formation of such well-organized structures is believed to provide better protection against corrosion compared to non-ordered monolayers. nih.gov The balance between molecule-molecule and molecule-surface interactions is a determining factor in the creation of these well-ordered organic networks. rsc.org

The oxidation state of the copper surface plays a pivotal role in the adsorption mechanism and the resulting film thickness of 2-mercaptobenzothiazole (MBT). researchgate.net The interaction of MBT differs significantly between a metallic copper surface and one covered by an oxide layer, such as cuprous oxide (Cu₂O). researchgate.netzenodo.org

On an oxidized copper surface, where a stable Cu₂O layer is present (typically at a pH greater than 4), MBT interacts to form a film that is generally a monolayer thick. researchgate.net The presence of the oxide facilitates the chemisorption of MBT. semanticscholar.org In fact, MBT adsorbs more effectively on oxidized copper, likely due to a direct interaction with the copper oxide. semanticscholar.org

Conversely, on a metallic copper surface, where the Cu₂O layer is unstable (typically at a pH less than 3), the interaction with MBT can lead to the formation of multilayer films. researchgate.net The presence of copper cations in the absence of a stable oxide layer is thought to contribute to the growth of these thicker films. researchgate.net Studies have shown that if MBT is pre-adsorbed on a metallic copper surface, it can prevent the subsequent formation of a surface oxide. researchgate.net

Furthermore, research indicates that the presence of a pre-adsorbed, well-organized Moiré structure of MBT on Cu(111) can significantly decrease the oxidation kinetics of the copper surface, offering better protection than a non-ordered monolayer formed at room temperature. nih.gov

Formation and Characterization of Interfacial Films

The adsorption of MBT onto a copper surface leads to the formation of an interfacial film that acts as a barrier to corrosive agents. The characteristics of this film, including its thickness and composition, are critical to its protective efficacy.

The formation of either a monolayer or a multilayer film of 2-mercaptobenzothiazole (MBT) on a copper surface is heavily dependent on the surface conditions, particularly the presence or absence of a copper oxide layer. researchgate.net

In conditions where a stable cuprous oxide (Cu₂O) layer exists on the copper surface, which is typical in environments with a pH greater than 4, the adsorption of MBT generally results in the formation of a monolayer. researchgate.net This suggests that the interaction is primarily with the oxidized surface, leading to a self-limiting film thickness.

Conversely, in more acidic conditions (pH < 3), where the Cu₂O layer is unstable, MBT can form multilayer films. researchgate.net The absence of a stable oxide allows for a different interaction mechanism, potentially involving the formation of a polymeric-like Cu(I)MBT complex that can grow to several nanometers in thickness. semanticscholar.org On a clean metallic Cu(111) surface, after the initial formation of a monolayer, further exposure to MBT leads to the growth of a non-ordered multilayer. zenodo.org

It has also been observed that a pre-adsorbed, well-organized Moiré structure of MBT on Cu(111) can inhibit the formation of multilayers that would typically be observed on a clean Cu(111) surface. nih.gov In a composite system with benzotriazole (BTAH), MBT can contribute to the formation of a protective film with a thickness of approximately 233 nm. rsc.orgrsc.org

The composition of the interfacial layers formed by 2-mercaptobenzothiazole (MBT) on copper surfaces has been investigated using techniques such as X-ray Photoelectron Spectroscopy (XPS). These analyses provide insights into the chemical nature of the film and the bonding between MBT and the copper substrate.

XPS studies have identified the presence of a Cu(I)-MBT complex within the protective film. rsc.orgresearchgate.net In a composite film with benzotriazole (BTAH), the inner layer is primarily composed of BTA–Cu(I) and MBT–Cu(I), while the outer layer consists of MBT–Cu(I) and Cu₂O. rsc.orgrsc.org The analysis of the N 1s XPS spectrum can distinguish between the nitrogen atoms associated with BTAH and MBT. rsc.org

When a Moiré structure is formed on a Cu(111) surface through the adsorption of MBT at elevated temperatures, this structure is found to be rich in sulfur bonded to copper, which is a result of molecular decomposition and partial desorption. acs.orgnih.gov This Moiré structure also appears to be poor in nitrogen, suggesting the desorption of molecular fragments. nih.gov The S 2p spectrum of this structure shows a component assigned to sulfur bonded to metallic copper. acs.org

The following table summarizes the key findings from the compositional analysis of MBT films on copper:

FeatureObservation
Film Composition Primarily a Cu(I)-MBT complex. rsc.orgresearchgate.net
Composite Film (with BTAH) Inner layer: BTA–Cu(I) and MBT–Cu(I). Outer layer: MBT–Cu(I) and Cu₂O. rsc.orgrsc.org
Moiré Structure Rich in sulfur bonded to copper, poor in nitrogen. acs.orgnih.gov
Bonding S 2p spectrum indicates sulfur bonded to metallic copper. acs.org

Influence of Environmental Parameters (e.g., Aqueous Media, Halide Ions)

The interaction of copper mercaptobenzothiazole with copper surfaces is significantly influenced by the surrounding environment, particularly in aqueous media containing halide ions like chloride. In these environments, 2-mercaptobenzothiazole (MBT) demonstrates effective inhibition of copper corrosion. researchgate.netosti.gov Electrochemical studies in 3 wt.% sodium chloride (NaCl) solution reveal that MBT acts as a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. osti.gov The corrosion process in the presence of MBT is governed by both kinetic-controlled and diffusion-controlled mechanisms. osti.gov

In acidic solutions containing hydrochloric acid (HCl), macroscopic electrochemical analysis shows that a pre-adsorbed layer of MBT effectively blocks the active dissolution of Cu(I) ions. researchgate.net At the nanoscale, in-situ electrochemical scanning tunneling microscopy (ECSTM) confirms that the pre-adsorbed MBT layer mitigates intergranular dissolution. researchgate.net However, the presence of halide ions also leads to the local accumulation of reaction products, particularly at grain boundaries. researchgate.net For certain types of grain boundaries, this results in the formation of a protective film of reaction products, which further contributes to the inhibition effect. researchgate.net The thickness of the protective surface layer formed by MBT in a chloride solution has been estimated to be approximately 1.5 ± 0.5 nm. osti.gov

Theoretical and Experimental Probes of Interfacial Interactions

Density Functional Theory (DFT) calculations have provided detailed insights into the adsorption of 2-mercaptobenzothiazole (MBT) on copper surfaces, particularly the Cu(111) plane. These studies investigate the preferred adsorption modes, energies, and the nature of the chemical bond formed. DFT simulations have explored various adsorption configurations, including bonding through the exocyclic sulfur of the thiol form, the sulfur of the thione form, and multi-atom modes involving both sulfur and nitrogen atoms (e.g., thione-S+N). x-mol.com

The results consistently show that neutral MBT molecules prefer to adsorb on the Cu(111) surface via two-atom modes, and the thione tautomer is generally more stable than the thiol form. x-mol.com The interaction is complex, involving both covalent and non-covalent interactions. nih.gov Charge transfer occurs from the MBT molecule to the copper surface, primarily through the donation of electrons from the molecule's occupied orbitals to the conduction band of the copper. nih.gov

The adsorption energy is influenced by functional groups attached to the benzothiazole (B30560) ring. Electron-donating groups tend to enhance both covalent and non-covalent interactions, while electron-withdrawing groups can decrease the covalent contribution but increase the non-covalent part. nih.gov The calculated adsorption energies quantify the strength of this interaction. For instance, the absolute interaction energy for unsubstituted MBT is 2.141 eV, which increases with the addition of various functional groups. nih.gov It has also been demonstrated that the MBT anion adsorbs more strongly to the copper surface than the neutral molecule. x-mol.com

Table 1: DFT Calculated Interaction Energies of MBT Derivatives on Cu(111) Surface Data extracted from a study on the effects of functional groups on MBT adsorption. nih.gov

CompoundAbsolute NCI-Included Interaction Energy (eV)Absolute Covalent Interaction Energy (eV)
MBT-NO₂2.4610.629
MBT-COOH2.2660.660
MBT-Cl2.2130.699
MBT2.1410.715
MBT-SH2.5300.727
MBT-OH2.3310.733
MBT-CH₃2.2940.735
MBT-OCH₃2.3790.749
MBT-NH₂2.4610.781
MBT-NHCH₃2.5650.792

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a powerful technique for probing the vibrational properties of molecules at metal surfaces, providing information on adsorption geometry and bonding. Studies using electrochemical SEIRAS have revealed that the orientation of MBT on a copper surface is potential-dependent. researchgate.netpku.edu.cn

At potentials negative of 0 V (vs. saturated calomel (B162337) electrode), MBT molecules adsorb onto the copper surface in a vertical orientation. researchgate.net The bonding occurs in a thiolate form, primarily through the exocyclic sulfur atom. researchgate.net As the potential becomes more positive (positive of 0 V vs. SCE), a change in the interaction is observed. researchgate.net Under these conditions, electrons are transferred between the MBT molecule and the copper substrate. This allows the MBT molecules to interact with the copper surface through both the exocyclic sulfur and the endocyclic nitrogen atoms. researchgate.net This multi-point interaction is believed to lead to the formation of a more compact and protective polymeric film on the copper surface, enhancing its anti-corrosion properties. researchgate.net

Scanning Tunneling Microscopy (STM) provides real-space images of surfaces at the atomic level, offering direct visualization of how inhibitor molecules arrange themselves on a metal substrate. STM studies of MBT adsorption on a clean Cu(111) single-crystal surface under ultra-high vacuum conditions have shown the formation of highly ordered structures. nih.govacs.org

When the Cu(111) surface is exposed to MBT vapor at 150 °C, STM images reveal the formation of a distinct Moiré pattern. nih.govacs.org This pattern arises from the superposition of an underlying structure and a slightly compressed and rotated outer layer of molecules. acs.org This ordered Moiré structure demonstrates a strong interaction between the adsorbate and the substrate, leading to a reorganization of the MBT molecules on the surface. nih.gov STM analysis also shows that after exposure to MBT, the mobility of copper surface atoms is reduced, as indicated by the straightening of step edges on the crystal surface. nih.gov These ordered layers are more effective at protecting the copper surface from oxidation compared to the non-ordered MBT monolayer formed at room temperature. acs.org In acidic aqueous solutions, electrochemical STM has been used to observe the mitigation of intergranular corrosion at the nanometer scale, confirming the protective nature of the adsorbed MBT layer at grain boundaries. researchgate.net While AFM is a valuable tool for surface topography and mechanical properties, specific studies focusing solely on the Copper-MBT interface using AFM were not prominent in the reviewed literature.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are essential surface analysis techniques used to determine the elemental composition and chemical states of atoms in the near-surface region. Both have been employed to characterize the film formed by MBT on copper.

XPS studies confirm the adsorption of MBT on copper by detecting the characteristic S 2p and N 1s electron signals. osti.govresearchgate.net Analysis of the high-resolution spectra reveals chemical shifts that indicate bond formation. The S 2p spectrum often shows components corresponding to a Cu-S bond, confirming that the molecule chemisorbs through its sulfur atom. researchgate.net Similarly, shifts in the N 1s spectrum suggest the involvement of the nitrogen atom in the adsorption process, particularly in forming a complex with copper ions. osti.govresearchgate.net The formation of a Cu(I)-MBT complex is indicated by the appearance of a specific peak in the Cu LMM Auger spectrum at approximately 571.4 eV. researchgate.net

AES has been used to probe the stoichiometry of the adsorbed layer. nih.gov For MBT adsorbed at 150 °C, AES analysis of the Moiré structure showed S:C and N:C atomic ratios that deviate significantly from the theoretical stoichiometry of the molecule. nih.gov The surface was found to be rich in sulfur and poor in nitrogen, suggesting that the MBT molecule partially decomposes at this temperature, with some fragments desorbing while sulfur preferentially remains bonded to the high-affinity copper surface. nih.gov

Table 2: Selected XPS and AES Data for MBT on Copper Surfaces Data compiled from various studies characterizing the adsorbed layer. nih.govresearchgate.net

TechniqueSignalFindingInterpretation
XPSS 2p, N 1sDetection of S and N signals after exposure and washing.Strong adsorption of MBT on the copper surface.
XPSCu 2p, S 2p, N 1sChemical shifts observed in core level spectra.Formation of chemical bonds (e.g., Cu-S) and a Cu-MBT complex.
AESCu LMMPeak observed at ~571.4 eV.Corresponds to the formation of a Cu(I)-MBT complex.
AESS, C, N RatiosS:C ratio ~12.5x theoretical; N:C ratio ~0.4x theoretical (at 150°C).Partial decomposition of the MBT molecule at elevated temperature.

Catalytic Applications of Copper Mercaptobenzothiazole Systems

Copper-Mercaptobenzothiazole Complexes in Organic Transformations

Complexes formed between copper and 2-mercaptobenzothiazole (B37678) (MBT) are effective catalysts in several organic synthesis reactions. These complexes leverage the versatile redox chemistry of copper, modulated by the sulfur and nitrogen donor atoms of the MBT ligand, to facilitate a range of transformations.

The catalytic activity of copper complexes often involves the cycling between Cu(I) and Cu(II) oxidation states. In aerobic oxidation reactions, copper catalysts can activate molecular oxygen, a highly abundant and environmentally benign oxidant, to facilitate the transformation of organic substrates. nih.gov This process typically involves the substrate interacting with the copper center, followed by electron transfer steps that constitute the redox cycle. While the specific mechanisms for every Cu-MBT catalyzed reaction are unique to the substrates involved, the fundamental principle lies in the ability of the copper ion, supported by the MBT ligand, to act as an electron shuttle. This facilitates reactions that would otherwise have high activation energies. nih.gov

Copper-mercaptobenzothiazole complexes have demonstrated significant catalytic efficacy in specific organic reactions. For instance, heteroleptic copper(I) complexes containing both 2-mercaptobenzothiazole and phosphine (B1218219) ligands have shown high activity in A³ coupling reactions, which involve an aldehyde, a terminal alkyne, and an amine to produce propargylamine (B41283) derivatives. researchgate.net In these reactions, the Cu-MBT complex acts as a potent catalyst, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. researchgate.net

While not always specifying an MBT ligand, copper-based systems are well-known for catalyzing the synthesis of nitriles. A notable example is the copper-catalyzed direct conversion of benzylic alcohols into aryl nitriles using aqueous ammonia (B1221849) as the nitrogen source and oxygen as the oxidant. rsc.org This transformation highlights the capability of copper catalysts to perform oxidative amination reactions, a key step in nitrile formation from alcohols.

Catalytic ReactionCatalyst System ExampleProduct TypeReference
A³ CouplingCu(I)-mercaptobenzothiazole-phosphinePropargylamines researchgate.net
Alcohol OxidationCuCl/TEMPO/O₂Aryl Nitriles rsc.org
Oxidative CouplingCu(II) complexesSubstituted phenols researchgate.net

Role in Polymerization and Vulcanization Processes

In the realm of polymer science, copper and mercaptobenzothiazole systems are particularly important in the vulcanization of rubber, where they accelerate the formation of cross-linked networks that give rubber its desirable mechanical properties.

2-Mercaptobenzothiazole and its derivatives are widely used as accelerators in the sulfur vulcanization of both natural and synthetic rubbers. mdpi.com Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between individual polymer chains. MBT significantly speeds up this process, allowing it to occur at lower temperatures and with greater efficiency. The mechanism involves the formation of an active sulfurating agent from the reaction between MBT and sulfur, which then reacts with the polymer chains to create sulfur cross-links.

Beyond accelerating vulcanization, additives containing mercaptobenzothiazole in conjunction with metal oxides like copper oxide can be used to modify the final properties of polymers. The introduction of complex fillers, such as nano-copper oxide (CuO) and 2-mercaptobenzothiazole, into polymer matrices like ultrahigh molecular weight polyethylene (B3416737) (UHMWPE) has been shown to enhance the material's mechanical and tribological properties. These fillers can improve compressive stress and hardness by ensuring efficient load transfer within the polymer matrix.

Polymer SystemAdditiveObserved Property Modification
Natural/Synthetic Rubber2-Mercaptobenzothiazole (as accelerator)Accelerated sulfur cross-linking, improved durability
UHMWPENano-CuO / 2-MercaptobenzothiazoleIncreased deformation and strength properties, improved compressive stress

Interfacial Catalysis on Copper Surfaces

The interaction between 2-mercaptobenzothiazole and copper surfaces is a prime example of interfacial chemistry, where the surface itself plays a catalytic role in the formation of a protective film. While primarily studied for corrosion inhibition, this process involves the surface-mediated assembly of MBT molecules into a complex, polymeric layer. nih.govresearchgate.net

It is understood that MBT chemisorbs onto the copper surface, a process facilitated by the metal. This adsorption proceeds through the formation of chemical bonds between copper(I) ions on the surface and the exocyclic sulfur and nitrogen atoms of the MBT molecule. researchgate.net This interaction leads to the formation of a highly organized and protective film of a Cu(I)MBT complex. nih.govresearchgate.net This self-assembled layer, which can have a polymeric nature, effectively passivates the surface. researchgate.net The copper surface, therefore, acts as a template or catalyst for the organization and polymerization of MBT molecules at the interface, creating a stable barrier. nih.gov

Sensing and Detection Mechanisms Involving Copper Mercaptobenzothiazole

Development of Electrochemical Sensors for Metal Ion Detection

Electrochemical sensors offer a reliable and sensitive platform for the detection of metal ions in various matrices. The modification of electrode surfaces with specific ligands, such as 2-mercaptobenzothiazole (B37678) (MBT), can significantly enhance the selectivity and sensitivity of these sensors towards target metal ions like copper(II).

Carbon paste electrodes (CPEs) are a versatile and widely used type of electrode in electrochemistry due to their low cost, ease of fabrication, and renewability of the surface. The fundamental principle behind a modified CPE for metal ion detection involves the incorporation of a specific chelating agent into the carbon paste matrix. This modifier selectively interacts with the target metal ion, pre-concentrating it on the electrode surface.

In the case of copper mercaptobenzothiazole-based sensors, 2-mercaptobenzothiazole (MBT) or its disulfide form (MBTS) is mixed with graphite powder and a pasting liquid (such as mineral oil) to form the carbon paste. researchgate.netrsc.org The MBT molecules dispersed within the paste act as selective binding sites for copper(II) ions. The design of these electrodes aims to maximize the accessibility of these binding sites to the analyte in the sample solution, thereby enhancing the efficiency of the pre-concentration step. researchgate.net The composition of the carbon paste, including the ratio of graphite, modifier, and pasting liquid, is a critical parameter that is optimized to achieve the best sensor performance in terms of conductivity, background current, and mechanical stability.

The detection of copper(II) ions using a 2-mercaptobenzothiazole modified carbon paste electrode (CPE-MBT) is typically achieved through a technique called square wave anodic stripping voltammetry (SWASV). rsc.orgresearchgate.net This multi-step process enhances the sensitivity of the measurement.

The sensing mechanism involves the following key steps:

Pre-concentration: The modified electrode is immersed in the sample solution containing copper(II) ions. A negative potential is applied to the electrode, which facilitates the reduction of Cu(II) ions to their metallic form (Cu(0)) and their simultaneous deposition onto the electrode surface. During this step, the MBT within the carbon paste chelates with the Cu(II) ions, effectively accumulating them at the electrode-solution interface. researchgate.net

Stripping: Following the pre-concentration step, the potential of the electrode is scanned in the positive direction. This causes the deposited copper metal to be oxidized back into Cu(II) ions, a process known as stripping. This oxidation generates a current peak at a specific potential characteristic of copper.

Signal Quantification: The height or area of this stripping peak is directly proportional to the concentration of copper(II) ions in the original sample. researchgate.net By calibrating the sensor with standard solutions of known copper concentrations, the concentration of copper in an unknown sample can be accurately determined.

A study on a CPE modified with mercaptobenzothiazole disulfide (MBTS) demonstrated a limit of detection (LOD) of 0.34 ppm and a limit of quantification (LOQ) of 1.02 ppm for Cu(II) ions. rsc.org Another investigation utilizing a CPE-MBT reported a detection limit of 0.71 ppm. researchgate.net

ParameterValueReference
Limit of Detection (LOD) with CPE-MBTS0.34 ppm rsc.org
Limit of Quantification (LOQ) with CPE-MBTS1.02 ppm rsc.org
Limit of Detection (LOD) with CPE-MBT0.71 ppm researchgate.net

The selectivity and sensitivity of the electrochemical sensor are critically dependent on the specific interaction between the 2-mercaptobenzothiazole ligand and the copper(II) metal ion. The MBT molecule contains nitrogen and sulfur atoms which are excellent electron donors, allowing it to form stable complexes with transition metal ions like copper.

Selectivity: The high selectivity of the CPE-MBT for copper(II) ions arises from the strong and specific coordination between the sulfur and nitrogen atoms of the MBT molecule and the Cu(II) ion. Theoretical studies, such as those using Density Functional Theory (DFT), have shown a strong binding energy for Cu(II) on the MBTS adsorption sites, which facilitates its selective detection. rsc.org This strong affinity means that MBT will preferentially bind with copper ions even in the presence of other potentially interfering metal ions. Experimental results have confirmed that electrodes modified with mercaptobenzothiazole disulfide show a greater affinity for copper compared to other metal ions such as cadmium and lead. rsc.org

Sensitivity: The sensitivity of the sensor is enhanced by the ability of the MBT ligand to effectively pre-concentrate a large number of copper ions onto the electrode surface from a dilute solution. This pre-concentration step significantly increases the amount of copper available for the stripping analysis, leading to a larger and more easily measurable current signal. The strong ligand-metal interaction ensures efficient capture of the target analyte, thereby lowering the detection limit of the sensor.

Fluorescent Sensing Systems Based on Copper Nanoclusters

Fluorescent sensing has emerged as a powerful analytical tool due to its high sensitivity and operational simplicity. Copper nanoclusters (CuNCs) are a class of fluorescent nanomaterials that have garnered significant interest owing to their excellent photoluminescent properties, low cost, and good biocompatibility. The incorporation of 2-mercaptobenzothiazole into the synthesis of these nanoclusters can lead to novel sensing platforms with unique capabilities.

The synthesis of fluorescent copper nanoclusters often involves the reduction of a copper salt precursor in the presence of a stabilizing agent or template. This template not only prevents the aggregation of the nanoclusters but also influences their size, stability, and fluorescent properties.

In a specific example of a 2-mercaptobenzothiazole-based system, fluorescent copper nanoclusters were synthesized using a one-pot approach at room temperature. researchgate.net In this method, polyvinylpyrrolidone (B124986) (PVP) acts as a stabilizing agent, while 2-mercaptobenzothiazole (MBT) is also included in the reaction mixture. The PVP provides a scaffold that controls the growth and prevents the agglomeration of the copper nanoclusters. The presence of MBT during the synthesis is crucial for inducing specific fluorescent properties in the resulting nanoclusters. researchgate.net The interaction between the copper ions, PVP, and MBT leads to the formation of stable, dual-emission fluorescent copper nanoclusters.

Ratiometric fluorescent sensing is an advanced detection strategy that utilizes the ratio of fluorescence intensities at two different wavelengths. This approach offers enhanced accuracy and reliability compared to single-intensity measurements, as it can self-calibrate for environmental interferences and variations in probe concentration.

A ratiometric fluorescent sensor was developed using copper nanoclusters synthesized with both polyvinylpyrrolidone (PVP) and 2-mercaptobenzothiazole (MBT). researchgate.net This system, denoted as [email protected], exhibits dual-emission fluorescence with peaks at 432 nm and 585 nm. The fluorescence at 432 nm originates from the PVP-stabilized copper nanoclusters and serves as a stable reference signal. The fluorescence at 585 nm is induced by the presence of 2-mercaptobenzothiazole and acts as the response signal. researchgate.net

The sensing mechanism is based on the change in the ratio of these two fluorescence intensities (F585 nm/F432 nm) in the presence of a target analyte. For instance, this ratiometric probe was successfully applied to the detection of glutathione (GSH). The interaction of GSH with the [email protected] nanoclusters leads to a change in the fluorescence intensity at 585 nm, while the intensity at 432 nm remains relatively constant. This results in a measurable change in the fluorescence ratio, which can be correlated to the concentration of GSH. This dual-emission biosensor demonstrated high selectivity and a sensitivity with a detection limit of 0.28 μM for GSH. researchgate.net

ParameterValueReference
Reference Fluorescence Peak432 nm researchgate.net
Response Fluorescence Peak585 nm researchgate.net
Analyte DetectedGlutathione (GSH) researchgate.net
Detection Limit for GSH0.28 µM researchgate.net

Advanced Analytical Applications as Reagents

This compound and its parent compound, 2-mercaptobenzothiazole (MBT), serve as versatile reagents in various advanced analytical applications for the sensing and detection of metal ions and other substances. The formation of stable complexes between MBT and metal ions, particularly copper, is a key principle underlying these analytical methods. These applications range from spectrophotometric and electrochemical techniques to gravimetric analysis, offering high sensitivity and selectivity for the target analytes.

One significant application is in the spectrophotometric determination of 2-mercaptobenzothiazole itself. A method has been developed for the simple and convenient determination of MBT in cooling water systems. asianpubs.org This technique is based on the formation of a Cu(II)-MBT complex in a cetyltrimethylammonium bromide (CTAB) cationic micellar medium, which enhances the sensitivity and reproducibility of the measurement without requiring an extraction procedure. asianpubs.org The complex exhibits a good linearity range and a low detection limit, making it suitable for monitoring MBT in industrial water samples. asianpubs.org

Table 1: Spectrophotometric Determination of 2-Mercaptobenzothiazole (MBT)
AnalyteMethodMatrix/MediumLinearity RangeDetection Limit
2-Mercaptobenzothiazole (MBT)Spectrophotometry with Cu(II) complexCetyltrimethylammonium bromide (CTAB)2.9 × 10⁻⁶ to 2.9 × 10⁻⁵ M9.7 × 10⁻⁷ M (0.162 mg L⁻¹)

In the field of electrochemistry, mercaptobenzothiazole derivatives have been employed to fabricate modified electrodes for the selective detection of metal ions. A carbon paste electrode modified with mercaptobenzothiazole disulphide has been successfully used for the selective and quantitative detection of copper (Cu²⁺) ions in various water samples. rsc.org The method utilizes square wave anodic stripping voltammetry (SWASV) and demonstrates good repeatability and reliability for analyzing real samples from lake, river, and sea water. rsc.org

Table 2: Electrochemical Detection of Copper (Cu²⁺) Ions
AnalyteMethodElectrodeLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Types
Copper (Cu²⁺)Square Wave Anodic Stripping Voltammetry (SWASV)Mercaptobenzothiazole disulphide modified carbon paste electrode (CPE-MBTS)0.34 ppm1.02 ppmLake, River, and Sea Water

Furthermore, 2-mercaptobenzothiazole is recognized as a versatile chemical analysis reagent for the determination of a wide array of heavy metal ions. irowater.comatamankimya.com It has been utilized as a complexing agent in methods for the simultaneous determination of ultra-trace amounts of lead (Pb) and cadmium (Cd). researchgate.net This particular method is based on the accumulation of the Pb(II) and Cd(II) complexes with 2-mercaptobenzothiazole onto a hanging mercury drop electrode (HMDE), followed by adsorptive differential pulse cathodic stripping voltammetry. researchgate.net The use of MBT as a reagent also extends to the determination of gold, bismuth, cobalt, mercury, nickel, thallium, and zinc. atamankimya.com The synthesis of complexes of 2-mercaptobenzothiazole with various metal ions, including Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Pb(II), Ag(I), and Tl(I), has been a subject of study to understand their structures and properties, which underpins their application in analytical chemistry. researchgate.netcdnsciencepub.com

Table 3: Application of 2-Mercaptobenzothiazole as a Complexing Reagent
AnalytesMethodReagent FunctionElectrode
Lead (Pb) and Cadmium (Cd)Adsorptive Differential Pulse Cathodic Stripping VoltammetryComplexing AgentHanging Mercury Drop Electrode (HMDE)

Compound Index

Table 4: List of Chemical Compounds
Compound Name
2-Mercaptobenzothiazole (MBT)
This compound
Cetyltrimethylammonium bromide (CTAB)
Mercaptobenzothiazole disulphide
Copper (Cu)
Lead (Pb)
Cadmium (Cd)
Gold (Au)
Bismuth (Bi)
Cobalt (Co)
Mercury (Hg)
Nickel (Ni)
Thallium (Tl)
Zinc (Zn)
Silver (Ag)

Degradation and Environmental Transformation Pathways

Mechanisms of Chemical and Photochemical Degradation

The stability of the mercaptobenzothiazole molecule can be compromised by abiotic factors such as reactive oxygen species and ultraviolet radiation, leading to its transformation into various byproducts.

Hydroxyl Radical-Mediated Degradation Pathways

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). nih.gov The degradation of benzothiazoles, the parent structure of MBT, is primarily attributed to •OH attack. researchgate.net In processes like gamma irradiation of aqueous solutions, reactive radicals resulting from water radiolysis effectively degrade MBT. researchgate.netresearchgate.net The initial attack by these radicals often targets the sulfur atoms within the molecule. researchgate.net

Oxidative Degradation Processes

Oxidative degradation can occur through various environmental oxidants. For instance, manganese (hydro)oxides have been shown to oxidize MBT, and their reactivity is dependent on their specific physicochemical properties. rsc.org The process involves the transfer of electrons from the MBT molecule to the oxidant. The formation of a protective film of copper mercaptobenzothiazole on copper surfaces is itself an interaction with an oxidized copper surface, often involving Cu(I) oxides. researchgate.netnih.gov This layer can be degraded in corrosive environments, such as in the presence of chloride solutions. researchgate.net The degradation mechanism in such scenarios involves the breakdown of the protective film.

Photodegradation Kinetics and Products

Exposure to ultraviolet (UV) light can induce the photodegradation of mercaptobenzothiazole. The process can proceed rapidly, which has implications for applications where it is exposed to light. nih.gov The photochemical degradation in aqueous and organic solutions can lead to the formation of dimeric compounds at the initial stages of UV irradiation. rsc.orgethz.ch The presence of oxygen can increase the quantum yield of photodegradation reactions. ethz.ch In some cases, the photodegradation of 2-mercaptobenzothiazole (B37678) primarily yields benzothiazole (B30560) and 2-hydroxybenzothiazole (B105590). rsc.org

Biodegradation Resistance and Metabolism

The benzothiazole ring is notoriously stable, rendering this compound and its parent compound resistant to microbial breakdown.

Recalcitrance to Microbial Degradation

Mercaptobenzothiazole is known to be highly resistant to biodegradation. Its biocidal properties contribute to its persistence in the environment, as it can be toxic to a wide range of microorganisms, thereby inhibiting the biological processes that would otherwise lead to its degradation. This inherent resistance to microbial attack means that conventional biological wastewater treatment methods are often ineffective at removing it from waste streams.

Identified Degradation Products and Intermediates

Despite its recalcitrance, some microbial biotransformation of MBT can occur, and various degradation products have been identified from both abiotic and biotic pathways. These products provide a map of how the molecule breaks down in the environment.

During oxidative and photochemical degradation, a number of intermediate and final products have been identified. The initial radiation product during gamma irradiation is benzothiazole, which is then followed by the formation of 2-hydroxybenzothiazole. researchgate.netresearchgate.net The decomposition is believed to start with the oxidation of the thiol group. researchgate.netresearchgate.net In studies involving recombinant bacterial peroxidases, six distinct breakdown products of 2-mercaptobenzothiazole were generated. nih.gov Under certain microbial actions, such as by Rhodococcus rhodochrous, MBT can be converted into metabolites including a cis-dihydrodiol derivative and a hydroxylated form.

The following table summarizes some of the identified degradation products of the mercaptobenzothiazole moiety.

Degradation PathwayIdentified Products and Intermediates
Photodegradation Dimeric compounds, Benzothiazole, 2-Hydroxybenzothiazole
Oxidative Degradation Benzothiazole, 2-Hydroxybenzothiazole, Sulfate (B86663) ions
Biotransformation cis-dihydrodiol derivative, Hydroxylated forms

Biotransformation Pathways

The biotransformation of this compound is primarily dictated by the microbial degradation of the 2-mercaptobenzothiazole (MBT) ligand. A variety of bacteria have demonstrated the ability to metabolize MBT, employing several distinct biochemical pathways. These pathways include methylation, hydroxylation, and complete mineralization, leading to the formation of various transformation products.

Under aerobic conditions, mixed microbial cultures are capable of utilizing benzothiazoles as a source of carbon, nitrogen, and energy. d-nb.info One common biotransformation route is the methylation of the thiol group of MBT, which results in the formation of 2-methylthiobenzothiazole (MTBT). ethz.ch This conversion has been observed in strains of Corynebacterium, Pseudomonas, and Escherichia coli. ethz.ch

In sequencing batch reactors, MBT has been shown to transform into benzothiazole sulfonic acid (BTSA) and MTBT, with trace amounts of dithiobisbenzothiazole (MBTS) also being detected. d-nb.info Some bacterial strains, such as Rhodococcus rhodochrous, can further metabolize MBT. This particular strain is capable of converting MBT into a cis-dihydrodiol derivative and a hydroxylated form, which are then further broken down into a diacid derivative and can be partially mineralized. ethz.ch Under specific laboratory conditions, this pathway has been shown to achieve 30% mineralization of MBT. ethz.ch Another species, Rhodococcus erythropolis, can convert BTSA to 2-hydroxybenzothiazole (OBT), which can then be further hydroxylated. ethz.ch

Microbial electrolysis cells (MECs) have also been utilized to investigate the degradation of MBT. In such systems, a diverse microbial community, including genera like Geobacter and Bacteroides, contributes to the breakdown of the compound. arxiv.org The degradation pathways in MECs can involve the oxidation of the thiol group to a sulfonic acid and subsequent hydroxyl additions to the aromatic ring. arxiv.org

The following table summarizes some of the key microorganisms and their role in the biotransformation of 2-mercaptobenzothiazole.

Table 1: Microbial Biotransformation of 2-Mercaptobenzothiazole (MBT)

Microorganism/System Transformation Pathway Key Metabolites
Corynebacterium, Pseudomonas, Escherichia coli Methylation of the thiol group 2-methylthiobenzothiazole (MTBT) ethz.ch
Aerobic Mixed Cultures in Sequencing Batch Reactor Methylation and Sulfonation 2-methylthiobenzothiazole (MTBT), Benzothiazole sulfonic acid (BTSA), Dithiobisbenzothiazole (MBTS) d-nb.info
Rhodococcus rhodochrous OBT18 Hydroxylation and ring cleavage cis-dihydrodiol derivative, hydroxylated MBT, diacid MBT derivative ethz.ch
Rhodococcus erythropolis BTSO31 Conversion of BTSA and further hydroxylation 2-hydroxybenzothiazole (OBT), 2,6-dihydroxybenzothiazole (B1624654) ethz.ch
Microbial Electrolysis Cells (MECs) Oxidation and hydroxylation Sulfonic acid derivatives, hydroxylated MBT arxiv.org

Environmental Fate and Transport Considerations

Sorption to Particulate Matter

The environmental mobility of this compound is significantly influenced by its sorption to particulate matter, such as soil and sediment. The 2-mercaptobenzothiazole molecule is known to strongly interact with copper surfaces, forming a protective, water-insoluble polymeric film of Cu(I)MBT. researchgate.netresearchgate.net This strong affinity suggests that the this compound complex would exhibit significant sorption to mineral surfaces and organic matter in the environment, which can limit its transport in aqueous systems. The adsorption process is believed to occur through the formation of chemical bonds between copper(I) cations and both the exocyclic sulfur and nitrogen atoms of the MBT molecule. researchgate.netresearchgate.net

Transformation in Aquatic Environments

In aquatic environments, this compound is subject to transformation processes, with photolysis being a significant pathway for the degradation of the MBT ligand. d-nb.info Under photolytic conditions, both MBT and its methylated derivative, MTBT, are unstable and can be transformed into more stable photoproducts. d-nb.info

Direct photolysis of the anionic form of MBT in aerated aqueous solutions has been shown to yield benzothiazole and 2-hydroxybenzothiazole. researchgate.net The rate of phototransformation can be influenced by the composition of the aquatic environment. For instance, the disappearance of MBT has been observed to be four times faster in natural lake water compared to purified water, indicating that components of natural waters can sensitize and accelerate the photodegradation process. researchgate.net

The major degradation products of MBT under photolytic conditions are benzothiazole and 2-benzothiazolesulfonic acid. researchgate.net Minor products can include 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide. researchgate.net The initial stages of UV irradiation can lead to the formation of dimeric compounds from MBT through free radical coupling. rsc.org

The following table outlines the primary transformation products of 2-mercaptobenzothiazole observed in aquatic environments.

Table 2: Aquatic Transformation Products of 2-Mercaptobenzothiazole (MBT)

Transformation Process Conditions Major Products Minor Products
Photolysis Aerated aqueous solution Benzothiazole, 2-hydroxybenzothiazole researchgate.net -
Photolysis General aquatic environment Benzothiazole, 2-benzothiazolesulfonic acid researchgate.net 2,2'-thiobisbenzothiazole, 2-mercaptobenzothiazole disulfide researchgate.net

Advanced Remediation Strategies

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed for the removal of organic pollutants from water and wastewater through oxidation reactions involving highly reactive hydroxyl radicals (•OH). membranechemicals.com These processes have been shown to be effective in the degradation of benzothiazole compounds, including 2-mercaptobenzothiazole. researchgate.net

Several AOPs have been investigated for the treatment of MBT-contaminated water:

H₂O₂/UV: This process involves the use of hydrogen peroxide in conjunction with ultraviolet radiation to generate hydroxyl radicals. It has been successfully used to oxidize benzothiazole and its derivatives. researchgate.net

Photo-Fenton and Fenton Processes: The Fenton reaction utilizes hydrogen peroxide and ferrous ions to produce hydroxyl radicals. tsijournals.com The photo-Fenton process enhances this reaction with the use of UV light. tsijournals.com Both have been demonstrated as effective for the degradation of thiol-containing compounds and other recalcitrant organic pollutants. tsijournals.commdpi.com The efficiency of these processes can be influenced by parameters such as pH, and the concentrations of the substrate, hydrogen peroxide, and ferrous ions. tsijournals.com

Photocatalysis with TiO₂: Titanium dioxide (TiO₂) is a widely used photocatalyst that, upon UV irradiation, generates electron-hole pairs, leading to the formation of reactive oxygen species that can degrade organic pollutants. mdpi.com Doping TiO₂ with copper has been shown to enhance its photocatalytic activity for the degradation of organic contaminants in water, which is attributed to the formation of oxygen vacancies. elifesciences.orgpreprints.org Lanthanum-doped TiO₂ has also demonstrated enhanced photodegradation of MBT. researchgate.net

The following table provides a summary of various AOPs applied to the degradation of benzothiazole compounds.

Table 3: Application of Advanced Oxidation Processes (AOPs) for Benzothiazole Degradation

AOP Method Reagents/Catalyst Target Compound(s) Key Findings
H₂O₂/UV Hydrogen Peroxide, UV light Benzothiazole, 2-mercaptobenzothiazole, 2-hydroxybenzothiazole Effective in oxidizing benzothiazole derivatives. researchgate.net
Photo-Fenton Hydrogen Peroxide, Ferrous ions, UV light 2-mercaptobenzothiazole and other benzothiazoles Complete elimination of benzothiazole derivatives observed. researchgate.net
Photocatalysis Copper-doped Titanium Dioxide (Cu-TiO₂) Organic pollutants Enhanced photocatalytic activity compared to undoped TiO₂. elifesciences.orgpreprints.org

Catalytic Degradation Approaches (e.g., Copper Ferrite (B1171679) Spinel)

Spinel ferrites, with the general formula MFe₂O₄ (where M is a divalent metal cation such as Cu, Co, Mn, or Zn), have emerged as promising heterogeneous catalysts for the degradation of organic pollutants. uanl.mx Copper ferrite (CuFe₂O₄) nanoparticles, in particular, have been recognized for their catalytic activity in various organic reactions and for environmental remediation. mdpi.comjsynthchem.com

The catalytic efficacy of copper ferrite stems from its ability to activate persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate highly reactive sulfate (SO₄•⁻) and hydroxyl (•OH) radicals. researchgate.netscienceopen.com These radicals can then effectively degrade persistent organic pollutants. The CuFe₂O₄-activated persulfate system has been shown to be more effective for the removal of organic compounds compared to systems using other spinel ferrites like CoFe₂O₄, MnFe₂O₄, and ZnFe₂O₄. scienceopen.com

The synthesis method of the copper ferrite nanoparticles can significantly influence their catalytic performance, with factors such as morphological structure, surface area, and the chemical state of surface elements playing a crucial role. scienceopen.com For instance, copper ferrite synthesized via the sol-gel method has demonstrated superior performance in activating persulfate. scienceopen.com

A key advantage of using magnetic nanoparticles like copper ferrite as catalysts is their ease of recovery from the reaction mixture using an external magnet. jsynthchem.com This allows for multiple reuse cycles without a significant loss of catalytic activity, making it a more sustainable and cost-effective approach for wastewater treatment. mdpi.comjsynthchem.com

Theoretical and Computational Investigations in Copper Mercaptobenzothiazole Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, have been pivotal in elucidating the fundamental properties of copper mercaptobenzothiazole.

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and reactivity of 2-mercaptobenzothiazole (B37678) (MBT) and its interaction with copper surfaces. DFT calculations have shown that MBT can exist in two tautomeric forms: a thione and a thiol form. researchgate.net Studies have focused on the adsorption of MBT on copper surfaces, revealing that the molecule prefers to adsorb in a two-atom mode. researchgate.netnjtech.edu.cn The thione form of MBT is generally found to adsorb more stably on copper surfaces than the thiol form. researchgate.netnjtech.edu.cn

The bonding between MBT and the copper surface primarily occurs through the exocyclic sulfur and nitrogen atoms. researchgate.net DFT studies have also explored the influence of functional groups on the adsorption behavior of MBT derivatives on Cu(111) surfaces. rsc.org Electron-donating groups have been found to enhance both covalent and non-covalent interactions, while electron-withdrawing groups tend to decrease covalent interactions but increase non-covalent interactions. rsc.org The covalent interaction is largely governed by electron donation from the molecule's occupied orbitals to the conduction band of copper. rsc.org

Furthermore, DFT calculations have been instrumental in understanding the interaction of MBT with oxidized copper surfaces, which is crucial for its role as a corrosion inhibitor. researchgate.net These studies indicate that both the thione and thiolate forms of MBT interact strongly with oxidized copper surfaces, potentially forming a protective layer that inhibits corrosion. researchgate.netresearchgate.net

Table 1: DFT Calculated Adsorption Energies of MBT Derivatives on Cu(111) Surface rsc.org
DerivativeFunctional GroupCovalent Interaction Energy (eV)NCI-Included Interaction Energy (eV)
MBT-NO2-NO20.6292.461
MBT-COOH-COOH0.6602.266
MBT-Cl-Cl0.6992.213
MBT-H0.7152.141
MBT-SH-SH0.7272.530
MBT-OH-OH0.7332.331
MBT-CH3-CH30.7352.294
MBT-OCH3-OCH30.7492.379
MBT-NH2-NH20.7812.461
MBT-NHCH3-NHCH30.7922.565

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the reactivity and interaction of this compound with other species. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. jocpr.com A smaller HOMO-LUMO energy gap suggests higher reactivity. jocpr.com

For 2-mercaptobenzothiazole, quantum chemical calculations have been used to determine these frontier molecular orbital energies. jocpr.comsciencepub.net These parameters are then correlated with the molecule's efficiency as a corrosion inhibitor. jocpr.comsciencepub.net A higher HOMO energy facilitates the adsorption of the inhibitor on the metal surface by enhancing the charge transfer from the inhibitor to the metal. sciencepub.net The interaction energies between MBT derivatives and copper surfaces have been systematically studied, revealing a linear relationship between the covalent interaction energy and the HOMO energy. rsc.org

Table 2: Calculated Quantum Chemical Parameters for 2-Mercaptobenzothiazole jocpr.comsciencepub.net
ParameterValue
EHOMO (eV)-8.694
ELUMO (eV)-1.234
Energy Gap (ΔE) (eV)7.460
Dipole Moment (Debye)0.92
Ionization Potential (eV)8.643

Spin density distribution analysis is a powerful computational tool for understanding the electronic structure of paramagnetic species, such as copper(II) complexes. While direct studies on the spin density distribution of this compound are not widely available, the methodology has been applied to similar copper complexes to elucidate the nature of metal-ligand bonding.

For instance, in binuclear copper(II) complexes, polarized neutron diffraction combined with DFT calculations has been used to map the spin density distribution. chalmers.se These studies reveal how the unpaired electron spin is delocalized from the copper(II) ions onto the coordinating ligands. chalmers.se A typical finding is a significant positive spin density on the copper ions and smaller positive or negative spin densities on the atoms of the surrounding ligands, indicating the pathways of magnetic exchange interactions. chalmers.se This type of analysis could provide a deeper understanding of the electronic interactions in a potential copper(II)-mercaptobenzothiazole complex.

Molecular Dynamics (MD) Simulations of Adsorption and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mytribos.org In the context of this compound, MD simulations can provide insights into the adsorption process and the behavior of the molecule at the copper-water interface, which is critical for understanding its role as a corrosion inhibitor.

While specific MD studies focusing solely on this compound are not extensively documented in the provided search results, the methodology has been applied to similar systems, such as the adsorption of benzotriazole (B28993) (BTA), another well-known copper corrosion inhibitor, on copper surfaces. mytribos.orgsemanticscholar.orgcsic.es These simulations can model the dynamic process of inhibitor molecules approaching and adsorbing onto the copper surface, forming a protective layer. mytribos.org The simulations often employ force fields like ReaxFF, which can handle chemical reactions and charge transfer, to accurately model the interactions between the inhibitor, the copper surface (both metallic and oxidized), and the surrounding solvent molecules. mytribos.orgsemanticscholar.org Such studies can reveal details about the orientation of the adsorbed molecules, their surface diffusion, and the formation of aggregates. mytribos.org

Computational Modeling of Degradation Pathways

Computational modeling can be a valuable tool for understanding the degradation pathways of organic compounds like 2-mercaptobenzothiazole (MBT). While the search results primarily focus on the biodegradation of MBT, computational methods can be used to predict the feasibility of different reaction steps and identify potential degradation products.

The biodegradation of MBT can proceed through several pathways, often initiated by methylation of the thiol group or hydroxylation of the benzothiazole (B30560) ring. ethz.ch For example, Rhodococcus species are known to convert MBT to 2-hydroxybenzothiazole (B105590) (OBT), which is then further hydroxylated. ethz.ch Another pathway involves the conversion of MBT into a cis-dihydrodiol derivative, which is then further mineralized. ethz.ch

Quantum chemical calculations can be employed to calculate the activation energies and reaction enthalpies of these proposed steps, thus providing a theoretical basis for the observed degradation pathways. By modeling the interaction of MBT with reactive species such as hydroxyl radicals, it is possible to predict the most likely sites of initial attack and the subsequent fragmentation patterns.

Structure-Activity Relationship Studies (SAR) from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. From a theoretical perspective, SAR for this compound and its derivatives can be investigated using computational methods to correlate structural features with desired properties, such as corrosion inhibition efficiency.

By systematically modifying the structure of the benzothiazole scaffold and calculating various quantum chemical descriptors, it is possible to build predictive models. researchgate.net These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties, and topological indices. researchgate.net For instance, the inhibitory activity of benzothiazole derivatives against certain cancer cell lines has been quantitatively analyzed using Dragon descriptors, which encode different aspects of the molecular structure. researchgate.net

In the context of corrosion inhibition, theoretical SAR studies can help in designing more effective inhibitors. By understanding how different substituents on the benzothiazole ring affect the molecule's ability to adsorb on the copper surface and form a protective film, new derivatives with enhanced performance can be rationally designed. rsc.org The effect of functional groups on the interaction energies with the copper surface, as determined by DFT calculations, is a key component of such theoretical SAR studies. rsc.org

Future Research Directions and Emerging Applications

Exploration of Novel Copper-Mercaptobenzothiazole Architectures

Future research is increasingly directed towards the design and synthesis of new copper-mercaptobenzothiazole complexes with tailored properties. Scientists have successfully synthesized various complexes with Cu(II), Ni(II), Co(II), Cd(II), Zn(II), Pb(II), Ag(I), and Tl(I), utilizing analytical and spectral data to assign their structures. researchgate.net One notable discovery includes a copper(I)-mercaptobenzothiazole complex featuring an unusual sulfur insertion, resulting in an oxidized RSSR form where an additional sulfur atom is incorporated. acs.org In this tetrahedral cuprous complex cation, the mercaptobenzothiazole ligand is present in two forms: one S-bonded to the copper through the exocyclic sulfur atom and the other as an mbt-S-mbt unit coordinated through both thiazolic nitrogen atoms and the central sulfur atom. acs.org

The development of novel 2-mercaptobenzothiazole (B37678) derivatives is also a promising area. mdpi.comnih.gov By modifying the core molecule, for instance, by creating acrylate (B77674) and methacrylate (B99206) derivatives, researchers aim to produce functional monomers for advanced polymeric materials with high refractive indices. mdpi.comnih.gov These new compounds could serve as photo-initiators in radical polymerization processes. mdpi.com The synthesis of such derivatives often involves reacting substituted 2-mercaptobenzothiazole with compounds like 2-chloroethyl acrylate or 2-chloroethyl methacrylate. nih.gov

These explorations into novel architectures are crucial for expanding the applications of copper mercaptobenzothiazole beyond its traditional use.

Advanced Spectroscopic and Microscopy Techniques for In Situ Studies

A deeper understanding of the interfacial behavior of this compound is being achieved through the application of advanced analytical techniques. In situ studies are particularly valuable for observing the dynamic processes at the molecular level.

Researchers have employed a suite of surface-sensitive methods to characterize the interaction of 2-mercaptobenzothiazole (MBT) with copper surfaces. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) have been used to identify the chemical fingerprints of the MBT molecules and to show that on a copper surface covered by a Cu₂O layer, MBT can form multilayers. researchgate.net Auger Electron Spectroscopy (AES) and ex-situ Raman spectroscopy have further confirmed that MBT readily interacts with copper to form a complex film. researchgate.net

Electrochemical surface-enhanced infrared reflection absorption spectroscopy, coupled with theoretical calculations, has provided insights into the potential-dependent adsorption geometries of MBT on copper. pku.edu.cn These studies suggest that at negative potentials, MBT molecules adsorb vertically in a thiolate form through the exocyclic sulfur atom. pku.edu.cn At positive potentials, interaction occurs via both the exocyclic sulfur and endocyclic nitrogen atoms, leading to the formation of a protective polymer film. pku.edu.cn

Scanning Tunneling Microscopy (STM) has been instrumental in visualizing the surface structures formed by MBT on copper. For example, at elevated temperatures (150 °C), a Moiré pattern was observed, resulting from the superposition of different structural layers. acs.orgnih.gov This ordered structure has been shown to be more effective at protecting the copper surface from oxidation than the non-ordered monolayer formed at room temperature. acs.orgnih.gov Scanning Electron Microscopy (SEM) has been used to examine the worn surfaces of polymer composites containing this compound, revealing the formation of protective tribofilms. researchgate.net

The data from these advanced techniques are critical for elucidating the mechanisms of interaction and degradation, which is essential for designing more effective applications.

Table 1: Advanced Analytical Techniques for this compound Studies

TechniqueInformation ObtainedKey Findings
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface film. researchgate.netConfirms the presence of S, N, and C from MBT and shows that copper exists as Cu(0), Cu(I), and Cu(II) species on the surface. researchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Molecular information and spatial distribution of surface species. researchgate.netdntb.gov.uaSuggests MBT bonds to the copper surface via both sulfur atoms and can form metal-organic complexes in the outer layers. researchgate.netdntb.gov.ua
Auger Electron Spectroscopy (AES) Elemental composition of the surface. researchgate.netnih.govUsed in conjunction with other techniques to confirm the interaction between MBT and the copper surface. researchgate.netnih.gov
Raman Spectroscopy Vibrational modes of molecules, indicating bonding and structural changes. researchgate.netShows that MBT interacts with the copper surface to form a complex film that can oxidize and degrade over time in a corrosive environment. researchgate.net
Scanning Tunneling Microscopy (STM) High-resolution imaging of surface topography and molecular arrangement. nih.govRevealed the formation of a Moiré pattern for MBT adsorbed on Cu(111) at 150 °C, which provides enhanced corrosion protection. nih.gov
Electrochemical Surface-Enhanced Infrared Reflection Absorption Spectroscopy In-situ vibrational spectroscopy to study adsorption geometry at different electrochemical potentials. pku.edu.cnIndicates a change in MBT's orientation and bonding mechanism with the copper surface as the electrical potential is varied. pku.edu.cn

Multiscale Modeling and Simulation Approaches

Computational modeling provides a powerful tool for investigating the properties and behavior of this compound at an atomic level. Density Functional Theory (DFT) has been extensively used to study the adsorption of 2-mercaptobenzothiazole on copper surfaces. researchgate.netnih.govresearchgate.net

DFT calculations have shown that the thione and thiolate forms of MBT interact strongly with oxidized copper surfaces, suggesting that MBT can form a protective layer by substituting water and hydroxyl groups. researchgate.net These studies also indicate that in its thiolate form, MBT can bond to the copper surface through both the exocyclic sulfur and the nitrogen atoms. researchgate.net Further DFT investigations have explored the influence of different functional groups on the adsorption energy of MBT derivatives on a Cu(111) surface. nih.gov It was found that electron-donating groups enhance both covalent and non-covalent interactions, while electron-withdrawing groups have a mixed effect. nih.gov

These computational studies help to elucidate the precise bonding mechanisms and guide the design of new MBT derivatives with enhanced performance. mdpi.comresearchgate.netnih.gov For instance, a linear relationship has been identified between the covalent interaction energy and the HOMO energy or the Hammett substituent constant for different MBT derivatives. nih.gov

Mathematical modeling has also been applied to the industrial batch production process of 2-mercaptobenzothiazole, demonstrating the potential for computational tools to optimize manufacturing processes. nih.govnih.gov

Table 2: DFT Calculation Results for Adsorption of MBT Derivatives on Cu(111) Surface

MBT DerivativeCovalent Interaction Energy (eV)Non-Covalent Interaction Included Adsorption Energy (eV)
MBT-NO₂0.6292.461
MBT-COOH0.6602.266
MBT-Cl0.6992.213
MBT0.7152.141
MBT-SH0.7272.530
MBT-OH0.7332.331
MBT-CH₃0.7352.294
MBT-OCH₃0.7492.379
MBT-NH₂0.7812.461
MBT-NHCH₃0.7922.565
Data sourced from a study on the impact of functional groups on the interaction between the thione form of 2-mercaptobenzothiazole and the Cu(111) surface. nih.gov

Integration in Advanced Materials Design

A significant area of future research is the incorporation of this compound into advanced materials to impart novel functionalities. Its derivatives are being explored as components in self-healing and anticorrosion smart coatings. mdpi.comnih.gov Additionally, there is potential for its use as an additive in dye solar devices. mdpi.comnih.gov

The unique properties of 2-mercaptobenzothiazole and its derivatives make them attractive for polymer chemistry and technology. nih.gov For example, they can be used as functional monomers to create advanced polymeric materials with high refractive indices, which have applications in foldable intraocular lenses and industrial coatings. mdpi.comnih.gov

In the field of polymer composites, the addition of copper oxide and 2-mercaptobenzothiazole to ultra-high molecular weight polyethylene (B3416737) (UHMWPE) has been shown to improve its mechanical and tribological properties. researchgate.netmdpi.com The resulting nanocomposites exhibit increased compressive stress and hardness. mdpi.com The formation of secondary structures, such as tribofilms, on the worn surfaces of these composites transforms the wear mechanism from adhesive to fatigue wear, thereby enhancing their durability. researchgate.net These improved materials have potential applications in friction units of machinery and equipment. researchgate.net

The synergistic effect of 2-mercaptobenzothiazole with other compounds, such as benzotriazole (B28993), is also being investigated to create more effective protective films on copper surfaces. rsc.orgnih.gov A composite passivation film of benzotriazole and MBT has been shown to significantly improve the corrosion resistance of electroplated copper coatings, with a corrosion inhibition efficiency reaching 90.7%. rsc.org

Q & A

Q. What are the established methodologies for synthesizing and characterizing copper mercaptobenzothiazole (Cu-MBT) complexes?

  • Methodological Answer :
    Synthesis typically involves reacting 2-mercaptobenzothiazole (MBT) with copper salts (e.g., CuCl₂ or CuSO₄) under controlled pH and temperature. Microwave-assisted synthesis using catalysts like ZnCl₂ in DMF has been shown to enhance reaction efficiency and yield . Characterization requires a combination of:
    • 1H NMR spectroscopy to confirm ligand coordination.
    • Elemental analysis (C, H, N, S) to verify stoichiometry.
    • LC-MS for molecular weight determination .
    • FTIR to identify Cu–S bonding via shifts in thiolate stretching frequencies (~500–600 cm⁻¹).
      For reproducibility, experimental sections must detail reagent purity, solvent ratios, and reaction times .

Q. Which analytical techniques are most reliable for assessing the purity and stability of Cu-MBT complexes?

  • Methodological Answer :
    • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify MBT ligand purity (≥98.5% by area normalization) .
    • Thermogravimetric Analysis (TGA) evaluates thermal stability, revealing decomposition temperatures (e.g., ~300°C for MBT derivatives).
    • X-ray Diffraction (XRD) confirms crystallinity and phase purity.
    • Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile degradation by-products during stability testing .

Q. How does Cu-MBT function as a corrosion inhibitor, and what experimental setups validate its efficacy?

  • Methodological Answer :
    Cu-MBT forms a protective monolayer on copper surfaces via chemisorption of thiolate groups. Key validation methods include:
    • Electrochemical Impedance Spectroscopy (EIS) to measure charge-transfer resistance (Rct) increases, indicating inhibitor adsorption .
    • Potentiodynamic Polarization to assess corrosion current density (Icorr) reduction.
    • X-ray Photoelectron Spectroscopy (XPS) confirms Cu–S bond formation (binding energy ~162 eV for S 2p) .
      Studies using 0.1 M NaCl solutions show >90% inhibition efficiency at 50 ppm Cu-MBT .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) effectively degrade Cu-MBT, and how are intermediates analyzed?

  • Methodological Answer :
    Heterogeneous Fenton-like reactions using iron mining residues as catalysts degrade Cu-MBT via hydroxyl radical (•OH) generation. Key steps:
    • Optimize pH (2.5–3.5) and H₂O₂ concentration (5–10 mM) to maximize •OH yield.
    • Monitor degradation kinetics via UV-Vis spectroscopy (λ = 280 nm for MBT).
    • Identify intermediates (e.g., benzothiazole sulfonic acid) using LC-QTOF-MS .
      Degradation pathways involve sulfonic group substitution and ring-opening reactions, validated via isotope labeling .

Q. How can electrochemical methods resolve contradictions in Cu-MBT’s dual role as a corrosion inhibitor and flotation agent?

  • Methodological Answer :
    Conflicting data arise from MBT’s pH-dependent behavior:
    • In acidic media , MBT adsorbs on copper as a corrosion inhibitor.
    • In alkaline media , ionized MBT (NaMBT) acts as a flotation agent by binding metal ions to hydrophobic bubbles .
      To reconcile these roles, conduct zeta potential measurements to study surface charge variations and atomic force microscopy (AFM) to map adsorption heterogeneity .

Q. What experimental strategies address discrepancies in Cu-MBT’s efficacy across environmental and industrial applications?

  • Methodological Answer :
    Discrepancies (e.g., ineffective gold leaching vs. efficient flotation) stem from ligand-metal selectivity. To address this:
    • Perform competitive adsorption experiments using mixed-metal solutions (e.g., Cu²⁺, Au³⁺).
    • Apply density functional theory (DFT) to model MBT’s binding affinity for different metals.
    • Validate with inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal recovery rates .

Q. How do composite formulations (e.g., MBT + benzotriazole) enhance copper protection, and what techniques elucidate synergistic mechanisms?

  • Methodological Answer :
    Synergy arises from complementary adsorption sites:
    • In-situ Raman spectroscopy tracks co-adsorption of MBT and benzotriazole on copper.
    • 3D profilometry quantifies surface roughness reduction (e.g., Ra < 10 nm for composite films).
    • Electrochemical noise analysis (ENA) detects localized corrosion suppression .
      Optimal molar ratios (e.g., 1:1 MBT:benzotriazole) yield >95% inhibition in chloride-rich environments .

Methodological Best Practices

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results and refine hypotheses .
  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines by documenting reagent sources (e.g., Sigma-Aldrylithiumthioacetate, ≥99%) and instrument calibration protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.